molecular formula C10H15NO2 B12547526 4-Amino-4-phenylbutane-1,2-diol CAS No. 143602-18-0

4-Amino-4-phenylbutane-1,2-diol

Cat. No.: B12547526
CAS No.: 143602-18-0
M. Wt: 181.23 g/mol
InChI Key: MWXNEPQRLUVWRY-UHFFFAOYSA-N
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Description

4-Amino-4-phenylbutane-1,2-diol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a butane backbone with two hydroxyl groups (-OH) at the 1 and 2 positions. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-phenylbutane-1,2-diol typically involves the reduction of 4-Nitro-4-phenylbutane-1,2-diol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled reduction of the nitro compound to the amino compound, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-phenylbutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of 4-Amino-4-phenylbutane-1,2-dione.

    Reduction: Formation of this compound from the nitro precursor.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

4-Amino-4-phenylbutane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutane-1,2-diol: Lacks the amino group, making it less reactive in certain biochemical reactions.

    4-Amino-4-phenylbutane-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, altering its chemical reactivity and biological activity.

Uniqueness

4-Amino-4-phenylbutane-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

143602-18-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-amino-4-phenylbutane-1,2-diol

InChI

InChI=1S/C10H15NO2/c11-10(6-9(13)7-12)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2

InChI Key

MWXNEPQRLUVWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(CO)O)N

Origin of Product

United States

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